4-Tert-butyl-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide
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Overview
Description
4-Tert-butyl-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide is a complex organic compound that features a tert-butyl group, a cyanopyrazine moiety, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors under basic conditions.
Introduction of the Cyanopyrazine Moiety: The cyanopyrazine group can be introduced via nucleophilic substitution reactions, where a suitable pyrazine derivative reacts with a cyanide source.
Attachment of the Tert-butyl Group: The tert-butyl group is often introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.
Formation of the Benzamide Structure: The final step involves the coupling of the azetidine and cyanopyrazine intermediates with a benzoyl chloride derivative under acidic or basic conditions to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert nitrile groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
4-Tert-butyl-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition, protein-ligand interactions, and cellular uptake mechanisms.
Industrial Applications: It is explored for use in the synthesis of advanced polymers, coatings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. In biological systems, it may interfere with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-Tert-butyl-N-[1-(3-cyanopyridin-2-yl)azetidin-3-yl]-N-methylbenzamide
- 4-Tert-butyl-N-[1-(3-cyanopyrimidin-2-yl)azetidin-3-yl]-N-methylbenzamide
- 4-Tert-butyl-N-[1-(3-cyanopyrazol-2-yl)azetidin-3-yl]-N-methylbenzamide
Uniqueness
4-Tert-butyl-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide is unique due to the presence of the cyanopyrazine moiety, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-tert-butyl-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-20(2,3)15-7-5-14(6-8-15)19(26)24(4)16-12-25(13-16)18-17(11-21)22-9-10-23-18/h5-10,16H,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMZFIWXEKKJQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)C2CN(C2)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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